molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

2',4'-Dihydroxyacetophenone

Cat. No. B118725
CAS RN: 89-84-9
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2’ and 4’. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone .


Synthesis Analysis

2,4-Dihydroxyacetophenone can be synthesized by the reaction of acetic acid on resorcinol, with zinc chloride (Nencki reaction) with a yield of 94%. Other methods include the use of boron trifluoride, Amberlite IR-120 (a cation exchange resin, sulfonic acid type) with a yield of 87%, polyphosphoric acid with a yield of 63%, and 70% perchloric acid with a yield of 33% .


Molecular Structure Analysis

The molecular formula of 2’,4’-Dihydroxyacetophenone is C8H8O3 and its molecular weight is 152.15 g/mol . The structure of 2’,4’-Dihydroxyacetophenone has been established by X-ray crystallography .


Chemical Reactions Analysis

The enzyme 2,4’-dihydroxyacetophenone dioxygenase (DAD) catalyzes the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoate and formate with the incorporation of molecular oxygen . The complexation of Al(III) by 2,4(OH)(2)-acetophenone in methanol and ethanol has also been investigated .


Physical And Chemical Properties Analysis

2,4-Dihydroxyacetophenone appears as a yellow-brown to reddish-brown fine crystalline powder. It slowly decomposes in water and can dissolve in hot alcohol, pyridine, and glacial acetic acid. In contrast, it is nearly insoluble in ether, benzene, and chloroform .

Scientific Research Applications

Green Chemistry Application

  • Green Synthesis Route : 2',4'-Dihydroxyacetophenone, also known as resoacetophenone, has been synthesized in a greener way using solid acid catalysts like Amberlyst-36, an ion exchange resin. This method aligns with the principles of green chemistry and avoids waste disposal problems associated with traditional methods (Yadav & Joshi, 2002).

Biochemical Research

  • Enzyme Catalysis Study : Research into 2,4'-Dihydroxyacetophenone dioxygenase (DAD) from Alcaligenes sp., an enzyme that cleaves this compound, has provided insights into oxidative carbon-carbon bond cleavage. This enzyme is unique as it cleaves the C-C bond in a substituent of the aromatic ring, a rare activity among dioxygenases (Paria et al., 2012).

Material Science

  • Microwave Synthesis : Microwave-assisted synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid has been explored, highlighting the efficiency and potential of microwave synthesis in organic chemistry (Yuan, 2010).

Medical Research

  • Biochemical Analysis : 2',4'-Dihydroxyacetophenone has been utilized in the spectrophotometric assay for the antineoplastic agent, 2-dimethylamino-3',4'-dihydroxyacetophenone hydrochloride, demonstrating its application in biochemical analysis and drug testing (Bryan & Takahashi, 1968).

Analytical Chemistry

  • Matrix for Mass Spectrometry : In mass spectrometric analysis of proteins, 2,5-Dihydroxyacetophenone serves as a highly sensitive matrix, illustrating its role in enhancing analytical techniques in biochemistry (Wenzel et al., 2006).

Safety And Hazards

2,4-Dihydroxyacetophenone is moderately toxic by ingestion and is a severe eye irritant. When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

While there are not many studies specifically discussing the future directions of 2’,4’-Dihydroxyacetophenone, one study mentioned that DHAP, a small molecule that significantly inhibits the secretion of pro-inflammatory cytokines, delays the progression of inflammation and protects the body from the damage of an intense inflammatory environment .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
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InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID4058998
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid
Record name 2,4-Dihydroxyacetophenone
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Record name 2',4'-Dihydroxyacetophenone
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Product Name

Resacetophenone

CAS RN

89-84-9
Record name 2′,4′-Dihydroxyacetophenone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Record name 2',4'-dihydroxyacetophenone
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Record name RESACETOPHENONE
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Record name 2',4'-Dihydroxyacetophenone
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Melting Point

147 °C
Record name 2',4'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Resorcinol (0.55 g, 5.0 mmol) was dissolved in 5% hydrobromic acid in glacial acetic acid (155 ml, made by bubbling hydrogen bromide gas through glacial acetic acid). The reaction mixture was heated to 80° C. for 4.5 hours. The reaction solution was cooled to room temperature, added to water (500 ml) and the aqueous solution was extracted with ether (500 ml, 2X). The ether phases combined and washed with brine (100 ml), dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The residue was recrystallized from an ether/hexane mixture to give 0.40 g, 53% of the title product:
Quantity
0.55 g
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155 mL
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500 mL
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Yield
53%

Synthesis routes and methods II

Procedure details

In a procedure similar to Example 1, resorcinol (0.55 g, 5.0 mmol) was dissolved in 20% hydrogen bromide in glacial acetic acid (40 g, 99 mmol of HBr, made by bubbling hydrogen bromide gas through glacial acetic acid) and the mixture was heated to 80° C. for 5.5 hours. Isolation of the product as in Example 1 yielded the title product, with the same n.m.r. data as in Example 1.
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0.55 g
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40 g
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Synthesis routes and methods III

Procedure details

A process of claim 1, wherein 1,3-dihydroxy-4-acetylbenzene is prepared by combining resorcinol with acetic acid and hydrobromic acid at a temperature between about the boiling point of the reaction mixture to about 75° C. for between about one hour to about five days.
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Synthesis routes and methods IV

Procedure details

1,3-Dimethoxybenzene (8.00 g, 57.4 % mmol) was combined with acetic acid (500 ml) and 48% hydrobromic acid (300 ml). The solution was stirred and heated to reflux for five days. The reaction mixture was allowed to cool to room temperature then poured into water (500 ml). The aqueous solution was extracted with ether (500 ml, 2×) and concentrated in vacuo to a reddish brown oil. Chromatography by HPLC yielded a small amount of the title product uncontaminated by the resorcinol side product:
Quantity
8 g
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300 mL
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500 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4'-Dihydroxyacetophenone
Reactant of Route 2
2',4'-Dihydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
2',4'-Dihydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
2',4'-Dihydroxyacetophenone
Reactant of Route 5
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2',4'-Dihydroxyacetophenone
Reactant of Route 6
2',4'-Dihydroxyacetophenone

Citations

For This Compound
2,170
Citations
RN Manna, T Malakar, B Jana, A Paul - ACS Catalysis, 2018 - ACS Publications
2,4′-Dihydroxyacetophenone dioxygenase (DAD), a nonheme dioxygenase enzyme, shows exquisite selectivity in the aliphatic C–C bond cleavage of 2,4′-dihydroxyacetophenone (…
Number of citations: 23 pubs.acs.org
M Kuchař, K Čulíková, V Panajotovová… - Collection of …, 1998 - cccc.uochb.cas.cz
A series of 2,4-dihydroxy-3-propylacetophenone derivatives containing alkylthiobenzoic or arylacetic acid moiety was prepared. The antileukotrienic activity of the substances was …
Number of citations: 12 cccc.uochb.cas.cz
RG Baughman, KL Martin, RK Singh… - … Section C: Crystal …, 2004 - scripts.iucr.org
In 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone N,N-dimethylformamide solvate {or 4-[(2,4-dinitrophenyl)hydrazonomethyl]benzene-1,3-diol N,N-dimethylformamide solvate}…
Number of citations: 22 scripts.iucr.org
Y Sun, Z Liu, J Wang, L Xiang, L Zhu - Chromatographia, 2009 - Springer
A preparative high-speed counter-current chromatography method for isolation and purification of three acetophenones, baishouwubenzophenone, 4-hydroxyacetophenone and 2,4-…
Number of citations: 20 idp.springer.com
R Keegan, A Lebedev, P Erskine, J Guo… - … Section D: Biological …, 2014 - scripts.iucr.org
The enzyme 2,4′-dihydroxyacetophenone dioxygenase (DAD) catalyses the conversion of 2,4′-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid with the …
Number of citations: 15 scripts.iucr.org
M Enya, K Aoyagi, Y Hishikawa… - Bioscience …, 2012 - Taylor & Francis
The gene dad encoding 2,4′-dihydroxyacetophenone (DHAP) dioxygenase was cloned from Burkholderia sp. AZ11. The initiation codon GTG was converted to ATG for high-level …
Number of citations: 12 www.tandfonline.com
KM Roberts, GC Connor, CH Cave, GT Rowe… - Archives of biochemistry …, 2020 - Elsevier
While the enzyme, 2,4′-dihydroxyacetophenone dioxygenase (DAD), has been known for decades, very little has been characterized of the mechanism of the DAD-catalyzed oxidative …
Number of citations: 2 www.sciencedirect.com
SS Rahangdale, WB Gurnule, AB Zade - 2009 - nopr.niscpr.res.in
The terpolymer resin 2, 4-dihydroxyacetophenone-biuret-formaldehyde has been synthesized by the condensation of 2, 4-dihydroxyacetophenone and biuret with formaldehyde in 2:1:3 …
Number of citations: 25 nopr.niscpr.res.in
S Paria, P Halder, TK Paine - … Chemie International Edition, 2012 - Wiley Online Library
Bond cleavage: An iron (II)–α-hydroxy ketone complex of a facial tridentate nitrogen donor ligand undergoes a C C bond cleavage reaction in the presence of dioxygen to form two …
Number of citations: 55 onlinelibrary.wiley.com
DJ HOPPER, MA KADERBHAI - Biochemical Journal, 1999 - portlandpress.com
2,4′-Dihydroxyacetophenone dioxygenase (EC 1.13.11.41) was purified to homogeneity from Alcaligenes sp. 4HAP grown on 4-hydroxyacetophenone. Measurements of the M r of the …
Number of citations: 26 portlandpress.com

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